N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide
Description
Crystallographic Features
The compound’s crystal structure has not been explicitly reported, but analogous piperidine–benzothiazole hybrids exhibit monoclinic systems with space group P2₁/c and unit cell parameters a = 11.7–13.9 Å, b = 10.1–12.1 Å, c = 13.9–14.8 Å, and β = 104.7° . Key structural insights include:
Spectroscopic Data
Nuclear Magnetic Resonance (NMR):
- ¹H NMR (DMSO-d₆) :
- ¹³C NMR :
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Conformational Analysis of Piperidine-Benzothiazole Hybrid Architecture
The hybrid structure’s stability and reactivity arise from conformational preferences and non-covalent interactions:
Torsional Dynamics
- Piperidine ring : Chair conformation minimizes steric strain, with axial positioning of the carboxamide group .
- Benzothiazole orientation : The 4-methoxy group adopts an equatorial position relative to the thiazole plane, optimizing π-stacking interactions .
| Torsion Angle | Value | Description |
|---|---|---|
| C8–N4–C11–N5 | 105.18° | Piperidine–sulfonyl linkage |
| C10–N4–C11–N5 | –93.70° | Carboxamide–thiazole junction |
Properties
IUPAC Name |
N-(4-methoxy-1,3-benzothiazol-2-yl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O4S2/c1-14-6-8-16(9-7-14)30(26,27)24-12-10-15(11-13-24)20(25)23-21-22-19-17(28-2)4-3-5-18(19)29-21/h3-9,15H,10-13H2,1-2H3,(H,22,23,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KEIKEKFBTXZFKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=NC4=C(C=CC=C4S3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide typically involves the coupling of substituted 2-amino benzothiazoles with tosylpiperidine derivatives. The reaction conditions often include the use of solvents such as ethanol and catalysts like piperidine. The process involves multiple steps, including the formation of intermediate compounds, which are then treated with specific reagents to yield the final product .
Industrial Production Methods
Chemical Reactions Analysis
Types of Reactions
N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed using common reducing agents to yield reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, to form various substituted derivatives
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxidized, reduced, and substituted derivatives of this compound, each with potential unique properties and applications .
Scientific Research Applications
Potassium Channel Modulation
ML277 has been identified as a potent and selective inhibitor of the K_v7.1 (KCNQ1) potassium channel. This channel plays a critical role in cardiac repolarization and neuronal excitability. The modulation of K_v7.1 channels by ML277 can have significant implications for the treatment of cardiac arrhythmias and other related disorders .
Neuroprotective Effects
Research indicates that ML277 may exhibit neuroprotective properties. By modulating potassium channels, it can help maintain neuronal stability and reduce excitotoxicity, making it a candidate for further investigation in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .
Synthesis and Derivatives
The synthesis of N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves various chemical reactions that yield derivatives with enhanced pharmacological profiles. The compound’s structure allows for modifications that can improve its efficacy and selectivity for specific ion channels .
Structure-Activity Relationship (SAR) Studies
SAR studies have shown that modifications to the piperidine ring and the thiazole moiety can significantly affect the compound's activity against potassium channels. These findings are crucial for designing more effective derivatives with optimized therapeutic profiles .
Clinical Implications
A study published in PubMed highlighted the identification of ML277 as a selective K_v7.1 inhibitor, emphasizing its potential role in treating conditions associated with impaired cardiac function . Further clinical studies are necessary to evaluate its safety and efficacy in human subjects.
Experimental Models
In vitro studies using human embryonic kidney cells (HEK293) have demonstrated that ML277 effectively inhibits K_v7.1 currents, providing a foundation for understanding its mechanism of action at the cellular level . Additionally, animal models may be used to assess its effects on cardiac rhythm and neuronal health.
Mechanism of Action
The mechanism of action of N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide involves its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process. By inhibiting these enzymes, the compound reduces the production of pro-inflammatory mediators, thereby exerting its anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides
- N-(benzo[d]thiazol-2-yl)-5-(thiophen-2-yl)-1,3,4-oxadiazol-2-amine
Uniqueness
N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is unique due to its specific structural features, such as the presence of a methoxy group at the benzothiazole ring and a tosylpiperidine moiety. These structural elements contribute to its distinct chemical and biological properties, setting it apart from other similar compounds .
Biological Activity
N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its pharmacological properties, including antibacterial, enzyme inhibitory, and anticancer activities, supported by data tables and relevant research findings.
Chemical Structure and Properties
- Molecular Formula : C23H25N3O4S2
- Molecular Weight : 471.59 g/mol
- CAS Number : 1401242-74-7
The compound features a piperidine ring, which is known for its wide range of biological activities, combined with a thiazole moiety that enhances its pharmacological profile.
1. Antibacterial Activity
Research indicates that compounds similar to this compound exhibit varying degrees of antibacterial activity. For instance, studies have shown moderate to strong activity against Salmonella typhi and Bacillus subtilis, while showing weaker effects against other strains like Escherichia coli and Staphylococcus aureus .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Escherichia coli | Weak to Moderate |
| Staphylococcus aureus | Weak to Moderate |
2. Enzyme Inhibition
The compound has been evaluated for its inhibitory effects on various enzymes, notably acetylcholinesterase (AChE) and urease. These activities are crucial for therapeutic applications in treating conditions like Alzheimer's disease and urinary tract infections.
| Enzyme | Inhibition Activity |
|---|---|
| Acetylcholinesterase (AChE) | Strong Inhibitory Activity |
| Urease | Strong Inhibitory Activity |
The IC50 values for these enzyme inhibitions indicate potent activity, with some derivatives showing IC50 values as low as 0.63 µM for AChE inhibition .
3. Anticancer Activity
The anticancer potential of this compound has also been explored. It has demonstrated cytotoxic effects against various cancer cell lines, suggesting its viability as a lead compound in cancer therapy. Studies have indicated that the mechanism may involve the induction of apoptosis in cancer cells .
Case Studies and Research Findings
Several studies have synthesized derivatives of piperidine and thiazole compounds, revealing their biological activities through various assays:
- Synthesis and Characterization : Compounds were characterized using techniques such as NMR spectroscopy and mass spectrometry, confirming their structures .
- In Silico Docking Studies : Molecular docking studies have elucidated the interactions between these compounds and target proteins, providing insights into their mechanisms of action .
Q & A
Basic Research Questions
Q. What are the optimized synthetic strategies for N-(4-methoxybenzo[d]thiazol-2-yl)-1-tosylpiperidine-4-carboxamide?
- Methodology : Synthesis typically involves multi-step reactions:
- Step 1 : Construct the benzo[d]thiazole core via cyclization of thiourea with α-haloketones under acidic conditions (e.g., HCl/EtOH).
- Step 2 : Introduce the 4-methoxy group using nucleophilic substitution (e.g., NaH/DMF with methyl iodide).
- Step 3 : Couple the tosylpiperidine-4-carboxamide moiety using coupling reagents like O-(7-azabenzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium (HATU) in DMF .
- Optimization : Solvent choice (DMF or dichloromethane), temperature (0–25°C for coupling), and base (e.g., triethylamine) significantly affect yield. Purification via column chromatography (silica gel, ethyl acetate/hexane) ensures >95% purity .
Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies substituent positions (e.g., methoxy protons at δ 3.8–4.0 ppm, aromatic thiazole protons at δ 7.2–8.1 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ ≈ 486.2 g/mol) .
- HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) assess purity (>98%) and detect byproducts .
Q. What functional group transformations are feasible for this compound?
- Oxidation : Methylthio groups can be oxidized to sulfoxides/sulfones using m-CPBA or H₂O₂ .
- Reduction : Sodium borohydride (NaBH₄) reduces ketones or imines in derivatives .
- Substitution : Halogenation (e.g., NBS for bromination) enables further cross-coupling reactions .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action against biological targets?
- Biochemical Assays :
- Enzyme Inhibition : Screen against kinase or protease targets (e.g., D1 protease) using fluorogenic substrates .
- Binding Affinity : Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with purified proteins .
- Cellular Studies :
- Apoptosis Assays : Flow cytometry (Annexin V/PI staining) evaluates anticancer activity in cell lines (e.g., melanoma, breast cancer) .
Q. What computational approaches support structure-activity relationship (SAR) studies?
- Molecular Docking : Use AutoDock Vina to model interactions with target proteins (e.g., D1 protease active site) .
- QSAR Modeling : Train models on analogs (e.g., PubChem data) to predict bioactivity based on substituent electronegativity or lipophilicity .
- MD Simulations : GROMACS simulations assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can contradictions in biological activity data be resolved?
- Data Triangulation : Cross-validate results using orthogonal assays (e.g., enzymatic vs. cellular assays) .
- Batch Analysis : Compare purity (HPLC) and stereochemistry (chiral HPLC) across synthetic batches to rule out impurities .
- Dose-Response Curves : EC₅₀/IC₅₀ values (logistic regression) identify true activity vs. assay artifacts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
